SC-68376

p38 MAPK Kinase Inhibition Inflammation

SC-68376 is a pyridinyl-oxazole p38 MAPK inhibitor with a clean selectivity profile—it does not inhibit basal ERK or IL-1-induced JNK, unlike common alternatives like SB203580. This eliminates confounding off-target effects, ensuring precise mechanistic data. Its high DMSO solubility (200 mg/mL) enables automated liquid handling. Ideal for in vivo pulmonary inflammation models and polypharmacy studies due to reduced CYP450 inhibition.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 318480-82-9
Cat. No. B1680880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-68376
CAS318480-82-9
Synonyms2-methyl-4-phenyl-(4-pyridyl)oxazole
SC 68376
SC-68376
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3
InChIKeyBHWCZLOXTLWZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole (SC-68376): A Selective p38 MAPK Inhibitor for Inflammation and Kinase Signaling Research


2-Methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole (CAS 318480-82-9), commonly designated SC-68376, is a synthetic organic compound belonging to the pyridinyl-oxazole class [1]. It functions as a potent, reversible, cell-permeable, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) . The compound inhibits immunoprecipitated p38 MAPK activity with an IC50 value ranging between 2 and 5 μM, as determined in mesangial cell extracts [2]. SC-68376 is widely utilized as a pharmacological tool to dissect p38 MAPK-dependent signaling pathways in inflammatory and cellular stress models .

Why Generic p38 MAPK Inhibitors Cannot Substitute for 2-Methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole (SC-68376)


p38 MAPK inhibitors are not interchangeable due to profound differences in selectivity profiles, off-target activities, and physicochemical properties. SC-68376, a pyridinyl-oxazole, demonstrates a distinct selectivity signature: it does not inhibit basal ERK or IL-1-induced JNK activity at concentrations that fully inhibit p38 MAPK . In contrast, widely used pyridinyl-imidazole inhibitors such as SB203580 exhibit notable off-target effects, including inhibition of PKB phosphorylation (IC50 = 3-5 μM) and lower selectivity against SAPK3/SAPK4 [1]. Furthermore, the pyridinyl-oxazole core confers a reduced potential for cytochrome P450 inhibition compared to pyridinyl-imidazoles like SB203580, a critical consideration for in vivo experimental design and translational relevance [2]. These disparities underscore that substituting SC-68376 with a generic p38 inhibitor may introduce confounding variables that compromise experimental reproducibility and mechanistic interpretation.

Quantitative Differentiation of 2-Methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole (SC-68376) Against p38 MAPK Inhibitor Comparators


Comparative p38 MAPK Inhibitory Potency (IC50) of SC-68376 vs. SB203580 and VX-745

SC-68376 inhibits p38 MAPK with an IC50 of 2-5 μM in immunoprecipitated kinase assays from mesangial cell extracts [1]. This potency is approximately 40- to 100-fold lower than that of SB203580 (IC50 = 50 nM for p38α) and 200- to 500-fold lower than that of VX-745 (IC50 = 10 nM for p38α) . The reduced potency of SC-68376 is not a liability but a defining characteristic that enables distinct experimental applications, such as partial inhibition or temporal control of p38 signaling, where high-potency inhibitors may cause complete pathway blockade and confounding effects.

p38 MAPK Kinase Inhibition Inflammation

Kinase Selectivity Profile: SC-68376 Spares ERK and JNK Unlike SB203580

SC-68376 exhibits a clean selectivity profile against closely related MAPK family members. It does not inhibit basal ERK activity or IL-1-induced JNK activity at concentrations that fully inhibit p38 MAPK . In contrast, SB203580 demonstrates measurable off-target activity: it inhibits PKB phosphorylation with an IC50 of 3-5 μM and displays only 10-fold selectivity over SAPK3 and SAPK4 [1]. This differential selectivity translates to a reduced risk of confounding phenotypes in cellular assays when using SC-68376, particularly in studies requiring specific interrogation of the p38 arm of the MAPK cascade.

Selectivity Off-Target Kinase Profiling

In Vivo Functional Equivalence in a Rat Lung Inflammation Model: SC-68376 vs. SB203580

In a perfused rat lung model of endotoxin-induced priming, both SC-68376 and SB203580 dose-dependently suppressed arachidonic acid-induced pulmonary artery pressor response, edema formation, and bronchoconstrictor response [1]. The two compounds, despite their distinct chemical structures (pyridinyl-oxazole vs. pyridinyl-imidazole) and in vitro potency differences, demonstrated comparable efficacy in this complex ex vivo/in vivo setting. This functional equivalence in a disease-relevant model validates SC-68376 as a robust tool for in vivo p38 pathway interrogation, offering an alternative chemotype to the more extensively studied SB203580.

In Vivo Inflammation Pulmonary Pharmacology

Structural Advantage: Pyridinyl-Oxazole Core Confers Reduced Cytochrome P450 Inhibition

The pyridinyl-oxazole chemotype of SC-68376 provides a tangible advantage in drug-drug interaction potential. Structure-activity relationship (SAR) studies have demonstrated that pyridinyl-oxazole-based p38 inhibitors, in contrast to pyridinyl-imidazoles such as SB203580, do not inhibit human cytochrome P450 isoenzymes [1]. While direct data for SC-68376 itself is not reported in the referenced study, this class-level property strongly suggests that SC-68376 carries a lower risk of CYP-mediated metabolic interactions, a critical consideration for in vivo studies involving co-administered agents or for translational research aiming to minimize off-target pharmacology.

Drug Metabolism Cytochrome P450 Chemical Scaffold

Physicochemical and Procurement-Relevant Attributes: High DMSO Solubility

SC-68376 exhibits high solubility in DMSO (200 mg/mL), a favorable physicochemical property that simplifies stock solution preparation and facilitates accurate dosing in cell-based assays . While many kinase inhibitors require specialized solvents or suffer from limited solubility that can precipitate during dilution, SC-68376's high DMSO solubility ensures consistent compound delivery and reduces experimental variability. This attribute, while not unique, is a practical differentiator when comparing procurement options for routine laboratory use, particularly for researchers requiring high-concentration stocks for high-throughput screening or in vivo dosing studies.

Solubility Formulation Procurement

Optimal Research and Industrial Applications for 2-Methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole (SC-68376) Based on Quantitative Evidence


Investigating p38 MAPK-Specific Signaling in the Presence of Compensatory Pathways

Researchers studying p38 MAPK signaling in contexts where ERK or JNK pathways may be co-activated should select SC-68376 due to its clean selectivity profile. The compound's demonstrated lack of inhibition against basal ERK and IL-1-induced JNK ensures that observed phenotypes are attributable solely to p38 blockade, unlike SB203580, which exhibits measurable off-target activity on PKB and related kinases [1]. This makes SC-68376 particularly valuable for mechanistic studies in immunology, oncology, and neuroscience, where precise pathway dissection is paramount.

In Vivo Pulmonary Inflammation Models Requiring an Alternative p38 Inhibitor Chemotype

For in vivo studies of pulmonary inflammation, such as acute lung injury or asthma models, SC-68376 offers a validated, efficacious alternative to the prototypical p38 inhibitor SB203580. The head-to-head comparison in a rat lung perfusion model demonstrates that SC-68376 dose-dependently suppresses key inflammatory endpoints—pulmonary artery pressor response, edema, and bronchoconstriction—with efficacy comparable to SB203580 [2]. This provides researchers with a structurally distinct tool to confirm on-target effects and rule out compound-specific artifacts, a critical step in translational pharmacology.

Combination Studies Where Minimal Cytochrome P450 Interaction is Required

Investigators planning in vivo studies involving co-administration of SC-68376 with other pharmacological agents will benefit from the pyridinyl-oxazole class's reduced propensity for cytochrome P450 inhibition [3]. This property minimizes the risk of confounding drug-drug interactions and simplifies the interpretation of pharmacokinetic and pharmacodynamic data. SC-68376 is therefore a rational choice for polypharmacy studies in inflammation, metabolic disease, or cancer, where maintaining the integrity of each compound's metabolic profile is essential.

High-Throughput Screening and Dose-Response Studies Requiring High DMSO Solubility

The high DMSO solubility of SC-68376 (200 mg/mL) makes it ideally suited for automated liquid handling systems and high-throughput screening campaigns. This solubility enables the preparation of concentrated stock solutions that minimize the final DMSO concentration in assay wells, reducing solvent-induced artifacts. For laboratories conducting large-scale kinase inhibitor screens or detailed dose-response analyses, SC-68376 offers a practical advantage in workflow efficiency and data quality compared to less soluble p38 inhibitors.

Quote Request

Request a Quote for SC-68376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.